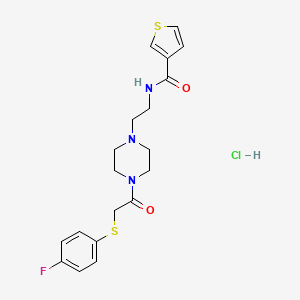

N-(2-(4-(2-((4-fluorophenyl)thio)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name This compound systematically describes the compound’s structure through the following components:

- Parent chain : Thiophene-3-carboxamide, indicating a carboxamide group (-CONH2) attached to the third position of a thiophene ring.

- Substituents :

- A 2-(piperazin-1-yl)ethyl group linked to the carboxamide nitrogen.

- The piperazine ring is substituted at the fourth position with a 2-((4-fluorophenyl)thio)acetyl group. This substituent consists of:

- An acetyl moiety (CH3CO-)

- A thioether (-S-) bridge connecting the acetyl group to a 4-fluorophenyl ring (a benzene ring with a fluorine atom at the para position).

- Counterion : A hydrochloride salt, indicating the presence of a protonated amine group neutralized by a chloride ion.

Structural Representation

The molecular structure can be visualized using the SMILES notation:Cl.O=C(NCCN1CCN(C(=O)CSc2ccc(F)cc2)CC1)c1ccsc1 .

This notation highlights:

- The thiophene-3-carboxamide core (

c1ccsc1with a carbonyl group). - The ethyl-piperazine linkage (

NCCN1CCN...CC1). - The 4-fluorophenylthioacetyl substituent (

C(=O)CSc2ccc(F)cc2).

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number

The compound is uniquely identified by the CAS number 1351615-18-3 , ensuring unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula

The molecular formula C19H23ClFN3O2S2 provides a quantitative breakdown of its atomic composition:

| Component | Count | Role in Structure |

|---|---|---|

| Carbon (C) | 19 | Backbone of aromatic rings, piperazine, and acetyl groups |

| Hydrogen (H) | 23 | Saturation of bonds |

| Chlorine (Cl) | 1 | Counterion (hydrochloride) |

| Fluorine (F) | 1 | Substituent on the phenyl ring |

| Nitrogen (N) | 3 | Piperazine ring and carboxamide group |

| Oxygen (O) | 2 | Carbonyl groups in acetyl and carboxamide |

| Sulfur (S) | 2 | Thiophene ring and thioether bridge |

Molecular Weight

The calculated molecular weight is 444.0 g/mol , derived from the sum of atomic masses in the formula.

Properties

IUPAC Name |

N-[2-[4-[2-(4-fluorophenyl)sulfanylacetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2S2.ClH/c20-16-1-3-17(4-2-16)27-14-18(24)23-10-8-22(9-11-23)7-6-21-19(25)15-5-12-26-13-15;/h1-5,12-13H,6-11,14H2,(H,21,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLATJPUSNLJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-((4-fluorophenyl)thio)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

- Thiophene Ring : Contributes to the compound's electronic properties and biological activity.

- Piperazine Moiety : Known for its pharmacological versatility, influencing receptor binding and activity.

- Fluorophenyl Thioacetyl Group : Enhances lipophilicity and may improve bioavailability.

The presence of these functional groups allows for various interactions with biological targets, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in inflammatory pathways. Notably, it has shown efficacy in inhibiting IκB kinase-2 (IKK2), a crucial enzyme in the NF-κB signaling pathway associated with inflammation and cancer progression.

Inhibitory Effects on IKK2

The ability to inhibit IKK2 positions this compound as a potential therapeutic agent for inflammatory diseases and certain cancers. Studies have demonstrated that this compound can effectively reduce the activation of NF-κB, leading to decreased expression of pro-inflammatory cytokines.

SAR Analysis

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(2-thienyl)-N'-phenylurea | Contains thiophene ring; urea linkage | Antitumor activity |

| N-(4-methoxyphenyl)-N'-(thiophen-2-carbonyl)-piperazine | Piperazine moiety; carbonyl group | Antidepressant effects |

| 4-Thiophenecarboxamide derivatives | Simple thiophene carboxamide structure | Antimicrobial properties |

The unique combination of a fluorinated aromatic system with a piperazine and thiophene framework enhances its potential as a multi-target therapeutic agent.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar thiophene-based compounds. For instance, research on compounds within the thiophene carboxamide class has indicated promising antibacterial and antifungal properties. These findings suggest that modifications to the core structure can lead to significant variations in biological activity.

Interaction Studies

Molecular docking simulations have been employed to study the binding affinity of this compound with target enzymes such as IKK2. These studies reveal how effectively the compound interacts with its biological targets, which is crucial for optimizing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights two classes of compounds with partial structural overlap: piperazine-linked urea derivatives () and furan/hydrazinyl carboxamides (). Key comparisons are summarized below.

Structural Features

Key Observations :

Key Observations :

- ’s hydrazinyl and azide intermediates diverge significantly from the target’s synthetic route, reflecting differences in functional group reactivity .

Physicochemical Properties

Key Observations :

- The target’s hydrochloride form may share similar solubility profiles but differ in melting points due to structural variations.

Spectroscopic Characterization

1H-NMR Comparison :

- Piperazine protons : ’s piperazine signals appear at δ 3.00–4.50, attributed to the deshielding effect of adjacent carbonyl groups and the hydrochloride counterion . The target’s piperazine protons may exhibit similar shifts.

- Thiophene vs. Furan protons : Thiophene protons typically resonate at δ 7.0–7.5, whereas furan protons () appear upfield (δ 6.5–7.0) due to reduced aromaticity .

13C-NMR and ESI-MS :

- ’s ESI-MS data (577.3 vs. 577.2 calc) demonstrates high accuracy in mass confirmation, a standard practice likely applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

- Methodology :

-

Multi-step synthesis : Begin with coupling 4-fluorophenylthioacetic acid to piperazine via carbodiimide-mediated amidation. Subsequent alkylation with 2-bromoethylthiophene-3-carboxamide forms the core structure. Final HCl salt formation is achieved by treating the free base with HCl in ethanol .

-

Optimization : Use Design of Experiments (DoE) to assess variables (e.g., temperature, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions .

-

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (ethanol/water) improves purity. Monitor via HPLC (≥98% purity threshold) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EDC/HOBt, DMF, 25°C | 78 | 92 |

| 2 | K2CO3, DMF, 80°C | 65 | 85 |

| 3 | HCl/EtOH, 0°C | 95 | 98 |

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze / NMR for piperazine protons (δ 2.5–3.5 ppm) and thiophene carboxamide (δ 7.2–8.1 ppm). Compare with simulated spectra using computational tools (e.g., ACD/Labs) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H] (calc. 496.5 g/mol).

- X-ray Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Resolve crystal packing and hydrogen-bonding interactions (e.g., Acta Crystallographica protocols) .

Q. What are the solubility and stability profiles under physiological conditions?

- Methodology :

- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy (λ = 254 nm). Centrifuge suspensions (10,000 rpm, 10 min) to isolate undissolved particles .

- Stability : Incubate at 37°C for 24–72 hours. Monitor degradation via LC-MS; identify hydrolytic byproducts (e.g., free piperazine or thiophene fragments) .

Advanced Research Questions

Q. How can researchers design assays to evaluate its bioactivity against cancer targets while minimizing off-target effects?

- Methodology :

- Target Selection : Prioritize kinases (e.g., PI3K/AKT/mTOR) based on structural analogs (e.g., LY2409881’s pyrimidine scaffold) .

- In vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination. Include controls (e.g., cisplatin) and counter-screens on non-cancerous cells (e.g., HEK293) .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) and flow cytometry for cell-cycle arrest .

Q. How can contradictions in structure-activity relationship (SAR) data across studies be resolved?

- Methodology :

-

Meta-Analysis : Compile SAR datasets from PubChem and journal databases. Use cheminformatics tools (e.g., MOE, Schrödinger) to align pharmacophore models and identify outliers .

-

Crystallographic Validation : Resolve binding modes via co-crystallization with target proteins (e.g., PI3Kγ). Compare with docking simulations (AutoDock Vina) to reconcile discrepancies .

- Data Table :

| Study | IC (μM) | Assay Type | SAR Conclusion |

|---|---|---|---|

| A | 0.45 | Kinase | Piperazine critical |

| B | 2.1 | Cell-based | Thiophene essential |

Q. What computational strategies predict its interaction with cytochrome P450 enzymes to assess metabolic liability?

- Methodology :

- Docking Simulations : Use Glide (Schrödinger) to model binding to CYP3A4/CYP2D6. Prioritize poses with lowest ΔG values and validate via MD simulations (NAMD, 100 ns) .

- Metabolite Prediction : Apply BioTransformer 3.0 to identify probable oxidation/hydrolysis sites (e.g., piperazine ring, thioether linkage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.